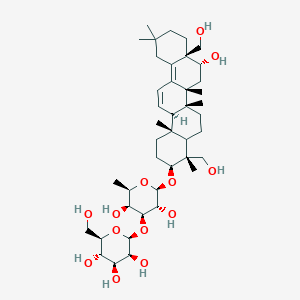

Saikosaponin-B2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H68O13 |

|---|---|

Molecular Weight |

781.0 g/mol |

IUPAC Name |

(2S,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,6aR,6bR,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25?,26-,27-,28+,29+,30-,31+,32+,33-,34+,35+,36+,38+,39+,40-,41+,42-/m1/s1 |

InChI Key |

WRYJYFCCMSVEPQ-DPSCCEPBSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4C=CC5=C6CC(CC[C@@]6([C@@H](C[C@@]5([C@@]4(CCC3[C@]2(C)CO)C)C)O)CO)(C)C)C)O)O[C@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Saikosaponin-B2: A Technical Guide to its Solubility in DMSO and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Saikosaponin-B2 in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This document is intended to be a critical resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways to support further investigation and application of this promising natural compound.

Core Topic: this compound Solubility

This compound is a triterpenoid saponin isolated from the roots of Bupleurum species, which has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and antiviral effects.[1][2][3] Understanding its solubility is a critical first step in the design and execution of in vitro and in vivo studies.

Quantitative Solubility Data

The solubility of this compound in DMSO and ethanol has been reported by various suppliers. This data is summarized in the table below for easy comparison. It is important to note that solubility can be influenced by factors such as the purity of the compound, the specific lot, temperature, and the use of techniques like ultrasonication to aid dissolution.[4][5]

| Solvent | Reported Solubility | Source | Notes |

| DMSO | 100 mg/mL (128.04 mM) | MedChemExpress[4][5] | Requires sonication for dissolution. |

| Sparingly Soluble: 1-10 mg/mL | Cayman Chemical[6] | - | |

| Soluble (10 mM) | BOC Sciences[] | - | |

| Soluble | LKT Labs[8] | - | |

| Ethanol | Sparingly Soluble: 1-10 mg/mL | Cayman Chemical[6] | - |

| Soluble | ChemicalBook[3] | - |

Note: The significant discrepancy in reported DMSO solubility (from "sparingly soluble" to 100 mg/mL) highlights the importance of empirical verification of solubility for each specific batch of this compound.

Experimental Protocols

While a specific, standardized protocol for determining the solubility of this compound is not universally established, the following methodologies are based on general principles for determining the solubility of natural products and saponins.[9][10][11]

Protocol 1: Visual Assessment of Solubility (Qualitative)

This method provides a rapid, qualitative assessment of solubility.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethanol (200 proof, absolute)

-

Vortex mixer

-

Microcentrifuge tubes (e.g., 1.5 mL)

-

Pipettes

Procedure:

-

Weigh a precise amount of this compound (e.g., 1 mg) and place it into a microcentrifuge tube.

-

Add a small, measured volume of the desired solvent (e.g., 100 µL of DMSO or ethanol).

-

Vortex the tube vigorously for 1-2 minutes.

-

Visually inspect the solution against a light source. A clear solution with no visible particles indicates that the compound is soluble at that concentration.

-

If undissolved particles remain, incrementally add more solvent and repeat the vortexing step until the solid is fully dissolved. Record the final volume of solvent used to calculate the approximate solubility.

-

For sparingly soluble compounds, sonication in a water bath for 5-10 minutes can be employed to aid dissolution.

Protocol 2: Saturation Shake-Flask Method (Quantitative)

This method provides a more accurate, quantitative measure of solubility.

Materials:

-

This compound powder

-

DMSO or Ethanol

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a glass vial. The amount should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.

-

Seal the vial and place it in an orbital shaker within a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After the equilibration period, allow the vial to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered, saturated solution with a known volume of the solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the biological context in which this compound is studied, and the experimental processes involved, the following diagrams have been generated using Graphviz.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-cancer effects by modulating key signaling pathways.

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the quantitative determination of solubility.

Caption: Experimental workflow for solubility determination.

References

- 1. This compound Regulates the Proliferation and Apoptosis of Liver Cancer Cells by Targeting the MACC1/c-Met/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Saikosaponin B2 CAS#: 58316-41-9 [m.chemicalbook.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 8. Saikosaponin B2 - LKT Labs [lktlabs.com]

- 9. Characterization of saponins from the leaves and stem bark of Jatropha curcas L. for surface-active properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsonline.com [ijpsonline.com]

- 11. myfoodresearch.com [myfoodresearch.com]

A Technical Guide to the Saikosaponin-B2 Biosynthetic Pathway in Bupleurum Species

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biosynthetic pathway of Saikosaponin-B2, a pharmacologically significant triterpenoid saponin found in plants of the Bupleurum genus. It covers the enzymatic steps, key genes, quantitative expression data, and detailed experimental protocols relevant to the study and manipulation of this pathway.

Introduction to Saikosaponins

Bupleurum, a genus in the Apiaceae family, is a cornerstone of traditional medicine, particularly in East Asia. Its therapeutic effects are largely attributed to a class of oleanane-type triterpenoid saponins known as saikosaponins.[1][2] These compounds, including this compound, exhibit a wide range of biological activities, such as anti-inflammatory, antiviral, hepatoprotective, and anti-cancer effects.[3][4]

This compound is classified as a heterocyclic diene saikosaponin (type II).[4] Understanding its biosynthesis is critical for the metabolic engineering of Bupleurum species to enhance yield, as well as for developing heterologous production systems in microbial hosts. The pathway can be broadly divided into three main stages:

-

Upstream Isoprenoid Precursor Formation: Synthesis of the universal C5 building blocks.

-

Core Triterpenoid Skeleton Assembly: Cyclization of a linear precursor to form the foundational pentacyclic structure.

-

Late-Stage Modifications: A series of oxidative and glycosylation reactions that create the final, structurally diverse saikosaponins.

The Core Biosynthetic Pathway

The synthesis of this compound begins with the production of the triterpenoid skeleton, β-amyrin, which is subsequently modified.

Upstream Pathway: From Acetyl-CoA to 2,3-Oxidosqualene

The pathway initiates with the synthesis of the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through the mevalonate (MVA) pathway.[1] Key enzymatic steps are outlined below:

-

Acetyl-CoA to FPP: Two molecules of acetyl-CoA are converted through a series of steps involving enzymes like HMG-CoA synthase (HMGS) and HMG-CoA reductase (HMGR) to produce mevalonic acid, which is then converted to IPP.[1]

-

IPP to FPP: IPP is isomerized to DMAPP. These C5 units are sequentially condensed by farnesyl diphosphate synthase (FPS) to form the C15 compound, farnesyl pyrophosphate (FPP).[1][5]

-

FPP to 2,3-Oxidosqualene: Two molecules of FPP are joined head-to-head by squalene synthase (SS) to form the C30 linear hydrocarbon, squalene. Squalene epoxidase (SE) then introduces an epoxide group to form 2,3-oxidosqualene.[1][5]

Triterpenoid Skeleton Formation

This is the first committed step in saikosaponin biosynthesis. The linear 2,3-oxidosqualene is cyclized into a pentacyclic triterpenoid structure.

-

β-Amyrin Synthase (BAS): This oxidosqualene cyclase (OSC) catalyzes the cyclization of 2,3-oxidosqualene to form β-amyrin, the foundational skeleton for oleanane-type saikosaponins like this compound.[1][6]

Late-Stage Modifications: Oxidation and Glycosylation

The β-amyrin backbone undergoes extensive modifications by two key enzyme families: Cytochrome P450s (P450s) and UDP-glycosyltransferases (UGTs).[1][7]

-

Oxidation by P450s: These enzymes catalyze a series of oxidation and hydroxylation reactions. For this compound, this includes the formation of two double bonds at C11/C12 and C13/C18, and hydroxylation at positions C16 and C23.[1][2] The CYP716 family of P450s has been strongly implicated in these modifications.[8][9]

-

Glycosylation by UGTs: In the final steps, UGTs transfer sugar moieties from an activated UDP-sugar donor to the sapogenin (the aglycone core).[10][11] This glycosylation is crucial for the stability, solubility, and biological activity of the final saikosaponin molecule. For this compound, this involves the attachment of a sugar chain at the C3 position of the aglycone.[1]

Quantitative Data: Gene Expression and Metabolite Accumulation

Transcriptomic and metabolomic studies have revealed significant correlations between the expression of biosynthetic genes and the accumulation of saikosaponins in different tissues and species of Bupleurum.[12][13]

Table 1: Correlation of Gene Family Expression with Saikosaponin Content

| Gene Family | Function in Pathway | Observation | Reference |

| β-amyrin synthase (BAS) | First committed step (β-amyrin synthesis) | Expression of BcBAS1 is positively correlated with Saikosaponin a & d content in roots and leaves of B. chinense. | [6] |

| Cytochrome P450s (P450s) | Oxidation of triterpenoid skeleton | Expression of specific P450 unigenes (e.g., Bc95697, Bc35434) shows strong correlation with saikosaponin accumulation. | [12] |

| UDP-glycosyltransferases (UGTs) | Final glycosylation step | Several candidate UGT genes show differential expression in high-saponin vs. low-saponin producing tissues. | [5][13] |

| Squalene Synthase (SS) | Squalene synthesis | Upregulated expression observed in high-saponin accumulating root tissues. | [14] |

| Squalene Epoxidase (SE) | 2,3-oxidosqualene synthesis | Expression patterns often correlate with SS and BAS expression in saponin-producing tissues. | [5][14] |

Table 2: Saikosaponin a (SSa) and Saikosaponin d (SSd) Content in Bupleurum falcatum Root Sections

| Root Section | SSa Content (µg/g) | SSd Content (µg/g) |

| S1 (Youngest) | Not Detected | Not Detected |

| S2 (Middle) | Not Detected | Not Detected |

| S3 (Oldest) | 12.35 ± 1.21 | 38.62 ± 2.54 |

| Data derived from a study on B. falcatum, indicating that saikosaponin accumulation is significantly higher in older root tissues, correlating with the expression of key biosynthetic genes in those tissues.[14] |

Experimental Protocols

This section details common methodologies for the identification and characterization of genes within the this compound pathway.

Protocol: Gene Discovery via Transcriptome Analysis (RNA-Seq)

This protocol outlines the workflow for identifying candidate genes involved in saikosaponin biosynthesis.

-

Tissue Collection: Collect samples from different tissues of a Bupleurum species (e.g., roots, stems, leaves, flowers) known to have varying levels of saikosaponins.[12] Flash-freeze in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA from each tissue using a suitable plant RNA extraction kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

-

Library Preparation and Sequencing: Construct cDNA libraries from high-quality RNA samples. Perform high-throughput sequencing (e.g., Illumina platform) to generate paired-end reads.[12]

-

Bioinformatic Analysis:

-

Quality Control: Trim adapter sequences and remove low-quality reads using tools like Trimmomatic.

-

De Novo Assembly: Assemble the high-quality reads into unigenes using software like Trinity, especially if a reference genome is unavailable.[12]

-

Gene Annotation: Annotate the assembled unigenes by performing BLAST searches against public databases (e.g., NCBI Nr, Swiss-Prot, GO, KEGG).

-

Differential Expression Analysis: Map reads from each sample back to the assembled transcriptome to quantify gene expression levels (as FPKM or TPM). Identify differentially expressed genes (DEGs) between high-saponin and low-saponin tissues.

-

-

Candidate Gene Selection: Prioritize annotated DEGs belonging to key enzyme families (BAS, P450s, UGTs) for further functional characterization.

Protocol: Functional Characterization of a β-Amyrin Synthase (BAS) Gene

This protocol describes how to validate the function of a candidate BAS gene.

-

Gene Cloning:

-

Design gene-specific primers based on the candidate unigene sequence.

-

Synthesize cDNA from RNA isolated from a high-saponin tissue (e.g., root).

-

Amplify the full-length open reading frame (ORF) of the candidate BAS gene using PCR.

-

Clone the PCR product into a suitable expression vector (e.g., pET for E. coli or pYES2 for yeast).[6]

-

-

Heterologous Expression:

-

Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).[6]

-

Culture the transformed cells and induce protein expression (e.g., with IPTG for E. coli or galactose for yeast).

-

-

Protein Extraction and Enzyme Assay:

-

Harvest the cells and lyse them to release the recombinant protein.

-

Prepare a reaction mixture containing the cell lysate (enzyme source), a buffer, and the substrate (2,3-oxidosqualene).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

-

Product Analysis:

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate or hexane).

-

Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Compare the mass spectrum of the product with that of an authentic β-amyrin standard to confirm the enzyme's function.[6]

-

Protocol: Quantification of Saikosaponins by HPLC

This protocol provides a method for analyzing the content of major saikosaponins.

-

Sample Preparation:

-

Dry the Bupleurum root material and grind it into a fine powder.

-

Accurately weigh a known amount of the powder (e.g., 0.5 g).

-

Perform ultrasonic extraction with a solvent such as methanol for 30-60 minutes.[14]

-

Centrifuge the extract and filter the supernatant through a 0.45 µm filter.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Detection: UV detector set to a wavelength around 203-210 nm.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of authentic this compound (and other saikosaponins of interest) at known concentrations.

-

Generate a standard curve by plotting peak area against concentration for each standard.

-

Inject the prepared sample extract and identify the saikosaponin peaks by comparing their retention times with the standards.

-

Calculate the concentration of this compound in the sample using the standard curve.

-

Conclusion and Future Outlook

The biosynthetic pathway of this compound in Bupleurum is a complex, multi-step process involving numerous key enzymes. While the core pathway from isoprenoid precursors to the β-amyrin skeleton is well-established, the specific P450 and UGT enzymes responsible for the final modifications are still areas of active research. The integration of transcriptomics, metabolomics, and functional genomics has been pivotal in identifying strong candidate genes.[12][15] Future work focused on the functional validation of these late-stage enzymes will be essential for the complete elucidation of the pathway. This knowledge will enable advanced metabolic engineering strategies, either through the overexpression of key genes in Bupleurum or the reconstruction of the entire pathway in microbial systems for sustainable and scalable production of this valuable medicinal compound.

References

- 1. Putative Genes Involved in Saikosaponin Biosynthesis in Bupleurum Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Progress in Saikosaponin Biosynthesis in Bupleurum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. Molecular cloning, functional characterization and expression of the β-amyrin synthase gene involved in saikosaponin biosynthesis in Bupleurum chinense DC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Oxidosqualene cyclase and CYP716 enzymes contribute to triterpene structural diversity in the medicinal tree banaba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Multi-strategy ugt mining, modification and glycosyl donor synthesis facilitate the production of triterpenoid saponins [frontiersin.org]

- 11. Multi-strategy ugt mining, modification and glycosyl donor synthesis facilitate the production of triterpenoid saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transcriptome and metabolome analysis to reveal major genes of saikosaponin biosynthesis in Bupleurum chinense - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Differential Expression of Genes Involved in Saikosaponin Biosynthesis Between Bupleurum chinense DC. and Bupleurum scorzonerifolium Willd [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Unveiling Saikosaponin-B2: A Technical Guide to its Natural Origins and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saikosaponin-B2 (SS-b2) is a triterpenoid saponin that has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. As a key bioactive constituent isolated from the roots of various Bupleurum species, a genus of perennial herbs belonging to the Apiaceae family, understanding its natural sources and the methodologies for its efficient isolation is paramount for advancing research and development in therapeutics. This technical guide provides a comprehensive overview of the natural distribution of this compound, detailed protocols for its extraction and purification, and an exploration of the key signaling pathways it modulates.

Natural Sources and Distribution

This compound is primarily found in the roots of plants belonging to the Bupleurum genus. These plants are widely distributed across Europe and Asia, with a long history of use in traditional medicine, particularly in China, Japan, and Korea.

Prominent Plant Sources

The principal botanical sources of this compound include:

-

Bupleurum falcatum : Also known as Sickle-leaved Hare's Ear, this species is native to Europe and Western Asia.

-

Bupleurum chinense : A major source for the traditional Chinese medicine "Chaihu," this plant is indigenous to China.

-

Bupleurum kaoi : This species is found in Taiwan and is also a significant source of various saikosaponins.

-

Bupleurum scorzonerifolium : Another species utilized in traditional Chinese medicine, it is found in northeastern China, Korea, and Japan.

The concentration of this compound can vary between and within species due to factors such as geographical location, climate, and cultivation practices.

Geographical Distribution

Bupleurum species are predominantly found in the temperate regions of the Northern Hemisphere. Bupleurum falcatum is widespread across central and southern Europe, extending into parts of Asia. Bupleurum chinense and Bupleurum scorzonerifolium are primarily cultivated and harvested in various provinces of China.

Quantitative Analysis of Saikosaponin Content

The content of saikosaponins, including this compound, can differ significantly among various Bupleurum species and even within the same species from different geographical origins. The following table summarizes representative quantitative data found in the literature.

| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Total Saikosaponin Content (mg/g dry weight) | Reference |

| Bupleurum chinense | Root | Varies; often a minor component compared to SSa and SSd | Can be significantly high, with total saikosaponins being a key quality marker.[1] | [1] |

| Bupleurum scorzonerifolium | Root | Present, but quantitative data is often combined with other saikosaponins. | 5.8 to 19.5 | [2] |

| Bupleurum falcatum | Root | Detected and quantified in several studies. | 3.45 to 3.55 | [3] |

| Bupleurum kaoi | Root | A notable source of this compound. | 3.45 to 3.55 | [3] |

Note: The yield of specific saikosaponins like SS-b2 is dependent on the extraction and purification methods employed. The data presented are indicative and can vary.

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification.

General Experimental Workflow

The overall process for isolating this compound can be visualized as follows:

Detailed Methodologies

3.2.1. Extraction

-

Plant Material Preparation: The roots of the selected Bupleurum species are washed, dried, and ground into a fine powder.

-

Solvent Extraction: The powdered root material is extracted with a suitable solvent. 70% ethanol is commonly used and has been shown to yield a higher content of saikosaponins compared to water extraction.[4] The extraction can be performed at room temperature with agitation or under reflux. A typical solid-to-liquid ratio is 1:10 (w/v). The extraction process is usually repeated 2-3 times to ensure maximum yield.

-

Concentration: The combined extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

3.2.2. Fractionation

The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility. A common sequence is:

-

Petroleum Ether or Hexane: To remove nonpolar compounds like fats and sterols.

-

Ethyl Acetate: This fraction will contain a mixture of saikosaponins and other moderately polar compounds.

-

n-Butanol: This fraction is typically enriched with saponins, including this compound.[5][6]

The n-butanol fraction is then concentrated to dryness.

3.2.3. Column Chromatography

The enriched saponin fraction is further purified using column chromatography.

-

Stationary Phase: Silica gel is a commonly used stationary phase.

-

Mobile Phase: A gradient elution system is employed, typically starting with a less polar solvent system and gradually increasing the polarity. A common mobile phase is a mixture of chloroform, methanol, and water in varying ratios. For example, a gradient of chloroform:methanol:water (from 90:10:1 to 65:35:5 v/v/v) can be effective.[7]

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

3.2.4. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, preparative HPLC is the final and crucial step.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase. The specific gradient profile needs to be optimized based on the analytical HPLC separation.

-

Detection: UV detection at a wavelength around 205 nm or 254 nm is often used.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected, combined, and lyophilized to yield the pure compound.

3.2.5. Purity Assessment

The purity of the isolated this compound is confirmed using analytical techniques such as:

-

Analytical HPLC: To determine the percentage purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key cellular signaling pathways.

Anti-Cancer Activity: MACC1/c-Met/Akt Signaling Pathway

In liver cancer, this compound has been shown to inhibit tumor proliferation and induce apoptosis by targeting the MACC1/c-Met/Akt signaling pathway.[2][8][9][10]

This compound downregulates the expression of Metastasis-Associated in Colon Cancer-1 (MACC1), which in turn inhibits the phosphorylation of c-Met and Akt.[2][8][9][10][11] This leads to a decrease in cell proliferation and the induction of apoptosis.

Anti-Cancer Activity: JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another target of this compound in cancer cells.

By inhibiting the phosphorylation of JAK, this compound prevents the subsequent phosphorylation and activation of STAT3. This blocks the translocation of p-STAT3 to the nucleus, thereby downregulating the expression of target genes involved in cell proliferation and survival.

Anti-Inflammatory Activity: NF-κB Signaling Pathway

This compound exhibits potent anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12][13][[“]]

In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound inhibits the activation of IκB kinase (IKK). This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[12][13][[“]][15]

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. Its primary sources, various species of the Bupleurum genus, are well-documented, although the content of this specific saponin can be variable. The isolation and purification of this compound require a systematic approach involving solvent extraction, liquid-liquid partitioning, and multi-step chromatography. A thorough understanding of the signaling pathways modulated by this compound, particularly its inhibitory effects on pro-cancerous and pro-inflammatory cascades, provides a solid foundation for its further investigation and development as a novel therapeutic agent. This guide offers a foundational resource for researchers dedicated to harnessing the potential of this valuable natural product.

References

- 1. Quantitative and Differential Analysis between Bupleurum chinense DC. and Bupleurum scorzonerifolium Willd. Using HPLC-MS and GC-MS Coupled with Multivariate Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Regulates the Proliferation and Apoptosis of Liver Cancer Cells by Targeting the MACC1/c-Met/Akt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the agronomic characteristics, yield, and saikosaponin content of two Bupleurum species in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of saikosaponin derivatives in Bupleurum falcatum by HPLC-ELSD analysis using different extraction methods -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 5. Frontiers | Systematic Characterization and Identification of Saikosaponins in Extracts From Bupleurum marginatum var. stenophyllum Using UPLC-PDA-Q/TOF-MS [frontiersin.org]

- 6. Systematic Characterization and Identification of Saikosaponins in Extracts From Bupleurum marginatum var. stenophyllum Using UPLC-PDA-Q/TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Regulates the Proliferation and Apoptosis of Liver Cancer Cells by Targeting the MACC1/c-Met/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] this compound Regulates the Proliferation and Apoptosis of Liver Cancer Cells by Targeting the MACC1/c-Met/Akt Signalling Pathway | Semantic Scholar [semanticscholar.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Saikosaponin B2 Suppresses Inflammatory Responses Through IKK/IκBα/NF-κB Signaling Inactivation in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. consensus.app [consensus.app]

- 15. researchgate.net [researchgate.net]

In Vitro Anticancer Potential of Saikosaponin-B2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anticancer activities of Saikosaponin-B2 (SSb2), a major active triterpenoid saponin derived from the roots of Bupleurum species.[1][2] Saikosaponins have been recognized for a variety of pharmacological effects, including anti-inflammatory, hepatoprotective, and antitumor properties.[2][3][4] This document collates experimental evidence on SSb2's efficacy against various cancer cell lines, details the underlying molecular mechanisms, provides comprehensive experimental protocols, and presents quantitative data for scientific evaluation.

Antiproliferative and Cytotoxic Effects

This compound has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines in a dose-dependent manner.[1][4] The cytotoxic activity is a critical measure of a compound's potential as an anticancer agent.

Data Presentation: Cell Viability and IC50 Values

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the observed effects of this compound on the viability of different cancer cell lines.

| Cell Line | Cancer Type | Assay | Treatment Duration | Observed Effect | IC50 Value | Reference |

| MCF-7 | Breast Cancer | MTT | 48 h | Dose-dependent inhibition of proliferation | Not explicitly stated | [1] |

| HepG2 | Liver Cancer | CCK-8 | 24 h | Reduced cell proliferation | 0.14 mg/mL | [2][5] |

| HepG2 | Liver Cancer | MTT | Not stated | Concentration-dependent inhibition of proliferation | Not explicitly stated | [4][6] |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism possess mitochondrial dehydrogenase enzymes that can cleave the tetrazolium ring of the yellow MTT substrate into a purple formazan product.[7] This insoluble formazan can be solubilized using a solvent, and its concentration, which is directly proportional to the number of viable cells, is determined by measuring the absorbance at a specific wavelength.[7]

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest (e.g., MCF-7, HepG2)

-

Complete cell culture medium

-

This compound (SSb2) of various concentrations

-

MTT solution (5 mg/mL in PBS)[1]

-

Dimethyl sulfoxide (DMSO)[1]

-

ELISA plate reader[1]

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 2x10³ cells/well and incubate to allow for cell attachment.[1]

-

Compound Treatment: Treat the cells with a range of SSb2 concentrations (e.g., 0.1 to 50 µM) for the desired duration (e.g., 48 hours).[1] Include untreated cells as a control.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.[7][8]

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[1][8]

-

Solubilization: Carefully discard the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][8]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at 490 nm or 570 nm using an ELISA plate reader.[1][8]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.

Visualization: MTT Assay Workflow

Caption: Workflow of the MTT cell viability assay.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. This compound has been shown to induce apoptosis in cancer cells, making it a promising therapeutic strategy.[2][5]

Data Presentation: Apoptosis Rate

Annexin V-FITC/Propidium Iodide (PI) double staining followed by flow cytometry is a standard method to quantify apoptotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of early apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.

| Cell Line | Cancer Type | Assay | Treatment | Apoptosis Rate | Reference |

| HepG2 | Liver Cancer | Annexin V-FITC/PI | 40 mg/L SSb2 for 24h | 18% ± 1.8% | [2] |

| HepG2 | Liver Cancer | Annexin V-FITC/PI | 80 mg/L SSb2 for 24h | 27% ± 2.1% | [2] |

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

Principle: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS).[9] In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane.[9] Annexin V conjugated to a fluorochrome (like FITC) can then bind to this exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of cells with a compromised membrane, characteristic of late apoptosis or necrosis.

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)

-

Treated and untreated cell populations (1–5 x 10⁵ cells per sample)[9]

-

Cold 1X PBS

-

Flow cytometer

Procedure:

-

Cell Collection: Induce apoptosis in cells using the desired method (e.g., treatment with SSb2). Collect both treated and untreated cells by centrifugation.[9]

-

Washing: Wash the cells twice with cold 1X PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[10]

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[10]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][10]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[10]

-

Analysis: Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[10] Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Visualization: Annexin V/PI Assay Workflow

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. This compound Regulates the Proliferation and Apoptosis of Liver Cancer Cells by Targeting the MACC1/c-Met/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Saikosaponin b2 inhibits tumor angiogenesis in liver cancer via down‑regulation of VEGF/ERK/HIF‑1α signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 2.2. Determination of cell viability by MTT assay [bio-protocol.org]

- 9. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]

- 10. bdbiosciences.com [bdbiosciences.com]

Saikosaponin-B2 Mechanism of Action in HepG2 Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-cancer effects of Saikosaponin-B2 (SS-b2) in human hepatoma HepG2 cells. The information presented herein is synthesized from recent scientific literature, focusing on the core signaling pathways, experimental evidence, and methodologies.

Introduction

This compound is a triterpenoid saponin derived from the root of Radix Bupleuri, a traditional Chinese medicine.[1] Emerging research has highlighted its potent anti-tumor activities, particularly in liver cancer.[2] This document delineates the current understanding of SS-b2's mechanism of action in HepG2 cells, providing a technical foundation for further research and drug development.

Core Mechanism of Action: MACC1/c-Met/Akt and Mitochondrial Apoptosis Pathways

The primary anti-tumor effect of this compound in HepG2 cells is the induction of apoptosis, orchestrated through the modulation of the MACC1/c-Met/Akt signaling pathway and the intrinsic mitochondrial apoptosis cascade.[1][2] SS-b2 has been shown to be a potent inhibitor of Metastasis-Associated in Colon Cancer-1 (MACC1), a key regulator of the c-Met signaling pathway.[1]

The proposed mechanism unfolds as follows:

-

Inhibition of MACC1 and c-Met : SS-b2 treatment leads to a significant downregulation of both MACC1 and c-Met mRNA and protein expression in HepG2 cells.[3][4]

-

Suppression of Akt Phosphorylation : The inhibition of the MACC1/c-Met axis results in a decrease in the phosphorylation of Akt (p-Akt), a crucial downstream effector molecule in cell survival pathways.[1][2]

-

Modulation of Bcl-2 Family Proteins : The suppression of Akt signaling influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, SS-b2 treatment causes a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[1] It also enhances the phosphorylation of BAD (p-BAD), which promotes its pro-apoptotic activity.[1][2]

-

Mitochondrial Outer Membrane Permeabilization (MOMP) : The increased Bax/Bcl-2 ratio leads to MOMP and the subsequent release of cytochrome c from the mitochondria into the cytosol.[1]

-

Caspase Cascade Activation : Cytosolic cytochrome c triggers the activation of the caspase cascade, marked by a significant increase in the expression of cleaved caspase-9 and cleaved caspase-3.[1][2]

-

Execution of Apoptosis : Activated executioner caspases, such as caspase-3, cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

Additionally, other signaling pathways have been implicated in the anti-cancer effects of saikosaponins in liver cancer cells, including the STK4/IRAK1/NF-κB pathway and the VEGF/ERK/HIF-1α pathway, suggesting a multi-targeted mode of action.[5][6]

Data Presentation

The anti-proliferative and pro-apoptotic effects of this compound on HepG2 cells have been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: Inhibitory Effect of this compound on HepG2 Cell Proliferation [1]

| Treatment Group | Dose (mg/L) | Duration (h) | Optical Density (OD) Value | Inhibition Rate (%) | IC50 (mg/L) |

| Control | 0 | 24 | 0.88 ± 0.02 | — | 140.0 ± 3.0 |

| This compound | 10.0 | 24 | 0.86 ± 0.10 | 2.8 | |

| This compound | 25.0 | 24 | 0.84 ± 0.07 | 5.1 |

Table 2: Apoptosis Induction by this compound in HepG2 Cells [3]

| Treatment Group | Dose | Duration (h) | Apoptosis Rate (%) |

| Control | - | 24 | Not specified |

| This compound | 40 mg/L | 24 | 18 ± 1.8 |

| This compound | 80 mg/L | 24 | 27 ± 2.1 |

| Doxorubicin (DOX) | 2 µg/mL | 24 | 36 ± 3.5 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature on the effects of this compound on HepG2 cells.

1. Cell Viability Assay (MTT/CCK-8 Assay)

This assay is used to assess the effect of SS-b2 on the proliferation and viability of HepG2 cells.

-

Cell Seeding : HepG2 cells are seeded in 96-well plates at a density of 1 x 10³ to 1 x 10⁴ cells/well and incubated overnight to allow for cell attachment.[7]

-

Treatment : The culture medium is replaced with fresh medium containing various concentrations of SS-b2 (e.g., 10, 25, 40, 80 mg/L) or a vehicle control.[1]

-

Incubation : The plates are incubated for a specified period, typically 24 hours.[1]

-

Reagent Addition : 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution (5 mg/mL in PBS) is added to each well.[1][8]

-

Incubation with Reagent : The plates are incubated for an additional 1-4 hours at 37°C.[9]

-

Solubilization (for MTT) : If using MTT, 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is measured at a wavelength of 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[1]

-

Data Analysis : The cell viability is calculated as a percentage of the control group, and the IC50 value (the concentration of SS-b2 that inhibits cell growth by 50%) is determined.[8]

2. Apoptosis Analysis (Annexin V-FITC/PI Double Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following SS-b2 treatment.

-

Cell Treatment : HepG2 cells are treated with different concentrations of SS-b2 (e.g., 40 and 80 mg/L) or a vehicle control for 24 hours.[3]

-

Cell Harvesting : Adherent cells are detached gently, and both adherent and floating cells are collected by centrifugation.[10]

-

Washing : The cell pellet is washed twice with cold PBS.[11]

-

Resuspension : The cells are resuspended in 1X binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]

-

Staining : 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension.[10]

-

Incubation : The cells are incubated in the dark at room temperature for 15-30 minutes.[12]

-

Analysis : The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[11]

3. Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by SS-b2.

-

Cell Lysis : After treatment with SS-b2, HepG2 cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[3]

-

Protein Quantification : The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE : Equal amounts of protein (typically 20-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

-

Protein Transfer : The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[13]

-

Blocking : The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation : The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., MACC1, c-Met, p-Akt, Akt, Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3) and a loading control (e.g., β-actin).[1]

-

Secondary Antibody Incubation : The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[13]

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]

-

Densitometry : The intensity of the bands is quantified using image analysis software, and the expression levels of the target proteins are normalized to the loading control.[14]

Mandatory Visualizations

Caption: this compound signaling pathway in HepG2 cells.

Caption: Experimental workflow for apoptosis analysis.

Caption: Western blot experimental workflow.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound Regulates the Proliferation and Apoptosis of Liver Cancer Cells by Targeting the MACC1/c-Met/Akt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Regulates the Proliferation and Apoptosis of Liver Cancer Cells by Targeting the MACC1/c-Met/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Inhibits Primary Liver Cancer by Regulating the STK4/IRAK1/NF-κB Pathway [mdpi.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. ijrr.com [ijrr.com]

- 8. japsonline.com [japsonline.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. bosterbio.com [bosterbio.com]

- 11. Evaluation of Apoptotic Gene Expression in Hepatoma Cell Line (HepG2) Following Nisin Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. SDS-PAGE and Western blot analysis [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

Initial studies on Saikosaponin-B2 immunomodulatory effects

An In-depth Technical Guide on the Core Immunomodulatory Effects of Saikosaponin-B2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (SSB2), a triterpenoid saponin derived from the roots of Bupleurum species, has demonstrated significant immunomodulatory properties in initial studies.[1] This technical guide provides a comprehensive overview of the foundational research into SSB2's effects on the immune system. It focuses on its potent anti-inflammatory activities, particularly within macrophage cell lines, and elucidates the key signaling pathways involved. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for reproducibility, and offers visualizations of the molecular mechanisms and experimental workflows. The primary audience for this guide includes researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of natural compounds for inflammation-associated diseases.[1][[“]]

Introduction to this compound

Saikosaponins are the primary bioactive constituents of Radix Bupleuri, a traditional Chinese medicine used for over 2,000 years to treat inflammatory conditions.[3] Among the various types of saikosaponins, this compound (SSB2) has emerged as a compound of interest for its diverse pharmacological activities, including anti-inflammatory, antitumor, antiviral, and hepatoprotective effects.[3][4][5] Initial research has primarily focused on elucidating its anti-inflammatory mechanisms, revealing its ability to suppress the production of key pro-inflammatory mediators.[1] This guide delves into the core findings of these initial studies.

Immunomodulatory Effects on Macrophages

Macrophages play a pivotal role in the initiation and resolution of inflammation. Much of the initial research on SSB2's immunomodulatory effects has utilized the RAW 264.7 macrophage cell line stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria that induces a strong inflammatory response.

Suppression of Pro-inflammatory Mediators

Studies consistently show that SSB2 effectively suppresses the release of several key pro-inflammatory molecules in LPS-stimulated macrophages.[1][[“]] This includes a reduction in nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] The suppression of these mediators is achieved by inhibiting the expression of their corresponding genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

Effects on Phagocytosis

The impact of SSB2 on macrophage phagocytic function appears to be concentration-dependent. One study observed an increase in phagocytosis after treating mouse peritoneal macrophages with 0.1 µM of SSB2 for 24 hours.[6] However, a higher concentration of 0.5 µM resulted in the suppression of phagocytosis.[6] This suggests a complex, dose-dependent interaction with macrophage activity.

Signaling Pathways Modulated by this compound

SSB2 exerts its immunomodulatory effects by intervening in critical intracellular signaling pathways that regulate the inflammatory response.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. SSB2 has been shown to be a potent inhibitor of this pathway.[1][[“]] Its mechanism of inhibition involves several key steps:

-

Inhibition of IKKβ: SSB2 interferes with the phosphorylation and activity of IκB kinase β (IKKβ).[1]

-

Prevention of IκBα Degradation: By inhibiting IKKβ, SSB2 prevents the subsequent degradation of the inhibitory protein IκBα.[1]

-

Blocking p65/p50 Nuclear Translocation: With IκBα remaining intact, the NF-κB subunits p65 and p50 are prevented from translocating to the nucleus.[1]

-

Suppression of Transcriptional Activity: Consequently, SSB2 blocks the DNA binding and transcriptional activity of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory genes.[1][[“]]

The MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are also crucial in mediating inflammatory responses. Initial studies have shown that SSB2 can reduce the phosphorylation of p38 and extracellular signal-regulated kinase 1/2 (ERK1/2) in LPS-induced macrophages.[1][[“]] This indicates that SSB2's anti-inflammatory effects are, in part, mediated through the suppression of these MAPK cascades.

The STK4/IRAK1 Axis

More recent research has identified another layer of regulation involving Serine/Threonine Protein Kinase 4 (STK4) and Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[7][8] In models of primary liver cancer, which is associated with chronic inflammation, SSB2 was found to upregulate the expression of the tumor suppressor STK4.[7][8] This enhanced STK4 expression leads to the suppression of the IRAK1/NF-κB signaling axis, thereby inhibiting the release of downstream pro-inflammatory cytokines and attenuating the inflammatory microenvironment.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from initial studies on this compound's effects.

Table 1: Effect of this compound on Cell Viability and Nitric Oxide (NO) Production in RAW 264.7 Macrophages

| Concentration of SSB2 | Cell Viability (% of Control) | NO Content (% of LPS-stimulated) | Reference(s) |

| 0 µg/mL (Control) | ~100% | - | [9] |

| 0.25 - 128 µg/mL (with LPS) | Not significantly affected | Dose-dependent decrease | [9] |

| 15 µg/mL (with LPS) | Not significantly affected | Significantly decreased | [9] |

| 30 µg/mL (with LPS) | Not significantly affected | Significantly decreased | [9] |

| 60 µg/mL (with LPS) | Not significantly affected | Significantly decreased | [9] |

| up to 200 µg/mL (without LPS) | Not significantly affected | - | [9] |

Note: Specific percentage inhibition values for NO were not consistently provided across all initial studies but were described as significant and dose-dependent.

Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | IL-1β mRNA Expression | IL-6 mRNA Expression | TNF-α mRNA Expression | Reference(s) |

| Control | Baseline | Baseline | Baseline | [7] |

| LPS (1 µg/mL) | Significantly Increased | Significantly Increased | Significantly Increased | [7] |

| LPS + SSB2 (15 µg/mL) | Significantly Decreased | Significantly Decreased | Significantly Decreased | [7] |

| LPS + SSB2 (30 µg/mL) | Significantly Decreased | Significantly Decreased | Significantly Decreased | [7] |

| LPS + SSB2 (60 µg/mL) | Significantly Decreased | Significantly Decreased | Significantly Decreased | [7] |

Experimental Protocols

This section details the methodologies used in the foundational studies of SSB2's immunomodulatory effects.

Cell Culture and Treatment

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are typically pre-treated with various concentrations of this compound (e.g., 0.25–128 µg/mL) for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 6, 12, or 24 hours).[7][9]

Cell Viability Assay

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]

-

Procedure:

-

Plate RAW 264.7 cells in 96-well plates.

-

Treat cells with SSB2 and/or LPS as described above for 24 hours.

-

Add MTT solution to each well and incubate for approximately 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

-

Nitric Oxide (NO) Measurement

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at approximately 540 nm.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.

-

Quantitative Real-Time PCR (qPCR)

-

Purpose: To measure the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6, IL-1β).[7][9]

-

Procedure:

-

Isolate total RNA from treated cells using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system.

-

Normalize the expression of target genes to a housekeeping gene (e.g., β-actin or GAPDH).

-

Calculate the relative gene expression using the 2^-ΔΔCt method.

-

Western Blot Analysis

-

Purpose: To detect the protein levels and phosphorylation status of key signaling molecules (e.g., p65, IκBα, p-p38, p-ERK).[1]

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

Caption: this compound inhibits the canonical NF-κB signaling pathway.

Caption: this compound suppresses the phosphorylation of p38 and ERK1/2.

Caption: Workflow for assessing SSB2's anti-inflammatory effects in vitro.

Conclusion and Future Directions

Initial studies provide compelling evidence for the immunomodulatory, and specifically anti-inflammatory, effects of this compound. Its ability to potently suppress the production of pro-inflammatory mediators in macrophages is well-documented, with the underlying mechanisms involving the inhibition of the NF-κB and MAPK signaling pathways.[1] The discovery of its role in modulating the STK4/IRAK1 axis further deepens the understanding of its molecular targets.[7]

While these foundational studies in macrophage models are robust, the field would benefit from further research in several areas:

-

In Vivo Studies: More extensive in vivo studies are needed to confirm these anti-inflammatory effects in complex animal models of inflammatory diseases and to evaluate pharmacokinetics and safety.

-

Effects on Other Immune Cells: Research should be expanded to understand the effects of SSB2 on other key immune cells, such as T cells, B cells, dendritic cells, and neutrophils.[6]

-

Structure-Activity Relationship: Investigating the structure-activity relationship of SSB2 and its derivatives could lead to the development of more potent and specific immunomodulatory agents.

-

Clinical Trials: Should preclinical data prove promising, well-designed clinical trials will be necessary to assess the therapeutic potential of SSB2 in human inflammatory diseases.

References

- 1. Saikosaponin B2 Suppresses Inflammatory Responses Through IKK/IκBα/NF-κB Signaling Inactivation in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. A systematic review of the active saikosaponins and extracts isolated from Radix Bupleuri and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Regulates the Proliferation and Apoptosis of Liver Cancer Cells by Targeting the MACC1/c-Met/Akt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ANTIVIRAL EFFECTS OF SAIKOSAPONINS ON HUMAN CORONAVIRUS 229E IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of saikosaponin on macrophage functions and lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound Inhibits Primary Liver Cancer by Regulating the STK4/IRAK1/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of Saikosaponin-B2 with Cellular Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saikosaponin-B2 (SS-B2), a triterpenoid saponin derived from the medicinal plant Radix Bupleuri, has garnered significant attention for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral effects. A growing body of evidence suggests that many of these biological activities are initiated through direct or indirect interactions with cellular membranes. This technical guide provides a comprehensive overview of the current understanding of the core interactions between this compound and cellular membranes. It delves into the molecular mechanisms, summarizes key quantitative data, provides detailed experimental protocols for cited methodologies, and visualizes the intricate signaling pathways and experimental workflows involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development who are investigating the therapeutic potential of this compound.

Introduction

Saikosaponins, the primary bioactive constituents of Radix Bupleuri, are known to exert a wide range of pharmacological effects[1][2]. This compound, in particular, has been identified as a potent agent in modulating cellular processes such as apoptosis, inflammation, and viral entry[3][4][5]. The amphiphilic nature of saponins, possessing both a hydrophilic sugar moiety and a lipophilic aglycone, predisposes them to interact with the lipid bilayers of cellular membranes. These interactions can range from subtle alterations in membrane fluidity and permeability to the modulation of membrane-bound protein function and the initiation of complex signaling cascades. Understanding the fundamental interactions of SS-B2 with cellular membranes is therefore crucial for elucidating its mechanisms of action and for the rational design of novel therapeutic strategies.

Mechanisms of this compound Interaction with Cellular Membranes

The interaction of this compound with cellular membranes is multifaceted, involving both direct physical interactions with the lipid bilayer and indirect effects mediated through membrane-associated proteins.

Direct Interaction with the Lipid Bilayer

While direct biophysical studies on this compound are limited, research on related saponins provides a framework for its potential interactions with the lipid bilayer. Saponins are known to interact with membrane cholesterol, a key component of many cellular membranes, which can lead to changes in membrane structure and stability[[“]]. This interaction is believed to be a primary mechanism behind the hemolytic activity observed with some saponins[1][7]. The insertion of the lipophilic aglycone of SS-B2 into the hydrophobic core of the membrane, with the hydrophilic sugar chains remaining at the interface, can disrupt the ordered packing of phospholipids. This can lead to alterations in membrane fluidity, permeability, and the formation of pores or lesions, particularly at higher concentrations[7][8].

Modulation of Membrane-Associated Signaling Pathways

A significant portion of the biological effects of this compound is attributed to its ability to modulate signaling pathways that are initiated at the cell membrane.

This compound has been shown to be a potent inhibitor of the entry of several viruses, including Hepatitis C virus and human coronavirus 229E[9]. This suggests a direct interaction with the host cell membrane or viral envelope, preventing the initial stages of infection, such as attachment and penetration[9].

In various cancer cell lines, this compound has been demonstrated to induce apoptosis by targeting the mitochondrial pathway[3][4]. This process involves an increase in the permeability of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates the caspase cascade, culminating in programmed cell death[3]. While the precise mechanism of how SS-B2 induces this permeabilization is not fully elucidated, it likely involves direct interaction with the mitochondrial membranes or modulation of Bcl-2 family proteins that regulate membrane integrity.

This compound has been shown to influence signaling pathways initiated by membrane receptors. For instance, it can downregulate the MACC1/c-Met/Akt signaling pathway in liver cancer cells[3][4]. This pathway is often aberrantly activated in cancer and plays a crucial role in cell proliferation, survival, and metastasis. By interfering with the initial receptor activation or downstream signaling events at the membrane level, SS-B2 can exert its anti-tumor effects.

Another key pathway modulated by SS-B2 is the STAT3 signaling pathway, which is also frequently dysregulated in cancer[10]. SS-B2 has been observed to reduce the phosphorylation of STAT3, thereby inhibiting its activation and downstream gene expression involved in cell proliferation and migration[10].

Interaction with Lipid Rafts

While direct evidence for this compound is pending, a related compound, Saikosaponin A, has been shown to interfere with the translocation of TLR4 into lipid rafts[10]. Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction. By potentially altering the composition or organization of lipid rafts, this compound could disrupt the assembly of signaling complexes and thereby modulate cellular responses to external stimuli.

Quantitative Data on this compound and Membrane Interactions

The following tables summarize the available quantitative data on the effects of this compound and related saikosaponins on cellular membranes.

Table 1: Hemolytic Activity of Saikosaponins

| Compound | Concentration (µg/mL) | Hemolytic Activity | Cell Type | Reference |

| Saikosaponin d | 1.0 - 5.0 | Strong | Red Blood Cells | [1] |

| Prosaikogenin G | 1.0 - 5.0 | Strong | Red Blood Cells | [1] |

| Saikosaponin a | > 10 | Moderate | Red Blood Cells | [1] |

| Prosaikogenin F | > 10 | Moderate | Red Blood Cells | [1] |

| Prosaikogenin A | > 25 | Slight | Red Blood Cells | [1] |

| Prosaikogenin H | > 25 | Slight | Red Blood Cells | [1] |

| Saikogenin A | 15 | Moderate | Red Blood Cells | [1] |

Table 2: Antiviral Activity of Saikosaponins against Human Coronavirus 229E

| Compound | IC50 (µmol/L) | CC50 (µmol/L) | Selectivity Index (SI) | Reference |

| This compound | 1.7 ± 0.1 | 383.3 ± 0.2 | 221.9 | [9] |

| Saikosaponin A | - | 228.1 ± 3.8 | 26.6 | [9] |

Table 3: Effect of this compound on Cancer Cell Viability

| Cell Line | Treatment | Concentration | Effect | Reference |

| MCF-7 (Breast Cancer) | This compound | 0.2, 0.5, 1 µM | Reduced pSTAT3 levels | [10] |

| MCF-7 (Breast Cancer) | This compound | 5 µM | Decreased MMP2 and MMP9 expression | [10] |

| HepG2 (Liver Cancer) | This compound | 40, 80 mg/L | Induced apoptosis | [3] |

| PC12 (Pheochromocytoma) | This compound | > 50 µmol·L-1 | Significant toxicity | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of studying this compound's interaction with cellular membranes.

Hemolysis Assay

Objective: To determine the lytic effect of this compound on red blood cells, indicating direct membrane damage.

Protocol:

-

Preparation of Red Blood Cell (RBC) Suspension:

-

Obtain fresh, heparinized human or animal blood.

-

Centrifuge at 500 x g for 10 minutes at 4°C to pellet the RBCs.

-

Aspirate the supernatant and buffy coat.

-

Wash the RBC pellet three times with isotonic phosphate-buffered saline (PBS), pH 7.4.

-

Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

-

-

Incubation with this compound:

-

Prepare a serial dilution of this compound in PBS.

-

In a 96-well plate, add 100 µL of the RBC suspension to 100 µL of each this compound dilution.

-

Include a positive control (100 µL of RBC suspension + 100 µL of 1% Triton X-100 for 100% hemolysis) and a negative control (100 µL of RBC suspension + 100 µL of PBS).

-

Incubate the plate at 37°C for 1 hour.

-

-

Measurement of Hemolysis:

-

Centrifuge the plate at 1000 x g for 5 minutes.

-

Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm using a microplate reader.

-

-

Calculation of Hemolysis Percentage:

-

% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.

-

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the effect of this compound on the mitochondrial membrane potential, a key indicator of mitochondrial health and apoptosis induction.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period. Include a positive control (e.g., CCCP, a known mitochondrial uncoupler) and a negative control (vehicle-treated cells).

-

-

JC-1 Staining:

-

Prepare a 5 µg/mL working solution of JC-1 dye in pre-warmed cell culture medium.

-

Remove the treatment medium from the cells and wash once with PBS.

-

Add 100 µL of the JC-1 working solution to each well.

-

Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes.

-

-

Fluorescence Measurement:

-

After incubation, remove the staining solution and wash the cells twice with PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.

-

For J-aggregates (healthy mitochondria with high ΔΨm), use an excitation wavelength of ~560 nm and an emission wavelength of ~595 nm (red fluorescence).

-

For JC-1 monomers (apoptotic cells with low ΔΨm), use an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm (green fluorescence).

-

-

-

Data Analysis:

-

Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates a depolarization of the mitochondrial membrane potential.

-

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in membrane-associated signaling pathways (e.g., MACC1/c-Met/Akt, STAT3).

Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound as described previously.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, MACC1, c-Met, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound induced apoptosis pathway.

Caption: this compound inhibition of STAT3 signaling.

Caption: Workflow for the hemolysis assay.

Conclusion and Future Directions

This compound demonstrates significant interactions with cellular membranes, which are central to its diverse pharmacological effects. The current evidence strongly suggests that SS-B2 can directly impact membrane integrity and modulate the function of membrane-associated signaling pathways, leading to outcomes such as apoptosis in cancer cells and inhibition of viral entry. However, a deeper, more quantitative understanding of the biophysical interactions between this compound and the lipid bilayer is still needed.

Future research should focus on:

-

Direct Binding Studies: Utilizing techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify the binding affinity of this compound to various lipid compositions, including those with varying cholesterol content.

-

Membrane Fluidity and Permeability Assays: Employing fluorescence anisotropy and liposome leakage assays to quantitatively assess the impact of this compound on the physical properties of model membranes.

-

Advanced Imaging Techniques: Using atomic force microscopy (AFM) or super-resolution microscopy to visualize the effects of this compound on membrane topography and the organization of lipid rafts at the nanoscale.

-